5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
The compound 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a pyrazole ring substituted with a furan moiety and a 3-methylphenyl group. The 1,2,4-oxadiazole scaffold is known for its stability and bioisosteric properties, often employed in drug discovery for mimicking ester or amide functionalities .
Properties
IUPAC Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-10-4-2-5-11(8-10)15-17-16(22-20-15)13-9-12(18-19-13)14-6-3-7-21-14/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERFYXRYNRCBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 3-Methylbenzonitrile
3-Methylbenzamidoxime is synthesized by refluxing 3-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under alkaline conditions (NaOH, 80°C, 6 h). The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile, yielding the amidoxime with >85% purity after recrystallization.
Reaction Conditions:
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Solvent: Ethanol/water (1:1)
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Temperature: 80°C
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Time: 6 hours
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Yield: 78–82%
Characterization
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1H NMR (DMSO-d6): δ 2.41 (s, 3H, CH3), 7.35–7.52 (m, 4H, Ar-H), 8.92 (s, 2H, NH2).
Synthesis of 3-(Furan-2-yl)-1H-Pyrazole-5-Carbonitrile
Cyclocondensation of 1,3-Diketone
A furan-substituted 1,3-diketone, such as 1-(furan-2-yl)propane-1,3-dione, is reacted with hydrazine hydrate in ethanol (reflux, 4 h) to form 3-(furan-2-yl)-1H-pyrazole. Subsequent cyanation using trimethylsilyl cyanide (TMSCN) in the presence of ZnI2 yields the 5-carbonitrile derivative.
Reaction Conditions:
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Cyclization: Ethanol, reflux, 4 h (yield: 70%).
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Cyanation: Dichloromethane, ZnI2 (cat.), TMSCN, rt, 12 h (yield: 65%).
Characterization
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13C NMR (CDCl3): δ 112.5 (C≡N), 143.2 (pyrazole C-3), 110.4–152.1 (furan carbons).
Cyclocondensation to Form 1,2,4-Oxadiazole
Dehydrative Cyclization
Equimolar amounts of 3-methylbenzamidoxime and 3-(furan-2-yl)-1H-pyrazole-5-carbonitrile are heated in phosphorus oxychloride (POCl3) at 100°C for 8–12 h. POCl3 acts as both solvent and dehydrating agent, facilitating the elimination of ammonia and forming the 1,2,4-oxadiazole ring.
Reaction Conditions:
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Solvent: POCl3 (neat)
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Temperature: 100°C
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Time: 8–12 h
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Yield: 68–72%
Mechanistic Pathway
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Nucleophilic Attack: The amidoxime’s amine attacks the nitrile’s electrophilic carbon, forming a tetrahedral intermediate.
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Ring Closure: Intramolecular cyclization eliminates NH3, yielding the oxadiazole core.
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Aromatic Stabilization: Conjugation across the oxadiazole and aryl groups enhances stability.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A mixture of precursors is irradiated in a microwave reactor (150 W, 120°C, 20 min) using dimethylformamide (DMF) as solvent. This method reduces reaction time to 20 min with comparable yields (70–75%).
Advantages:
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80% reduction in reaction time.
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Minimized side products.
Solid-State Synthesis
Grinding the precursors with silica-supported POCl3 under solvent-free conditions (ball mill, 30 min) achieves 65% yield, ideal for scalable synthesis.
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 2.43 (s, 3H, CH3), 6.55 (d, 1H, furan H-3), 7.28–7.61 (m, 4H, Ar-H), 8.12 (s, 1H, pyrazole H-4).
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13C NMR: δ 21.5 (CH3), 112.4 (C≡N), 161.2 (oxadiazole C-2).
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| POCl3 Reflux | 100°C, neat POCl3 | 12 h | 72% | 98% |
| Microwave-Assisted | 120°C, DMF | 20 min | 75% | 97% |
| Solid-State Grinding | Silica-POCl3, solvent-free | 30 min | 65% | 95% |
Challenges and Optimization
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich furan ring undergoes regioselective electrophilic substitution. Key reactions include:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-[3-(5-Nitro-furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated furan derivative |
The pyrazole moiety may direct electrophiles to the α-position of the furan ring due to resonance effects .
Nucleophilic Substitution
The 1,2,4-oxadiazole ring participates in nucleophilic attacks, particularly at the C3 position:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (gas) | Ethanol, Δ | 3-Amino-substituted oxadiazole | 68% |
| ROH (alcohols) | Acid catalysis | Alkoxy-oxadiazoles | 45–72% |
| Grignard reagents | THF, −78°C | Alkyl/aryl adducts | 55% |
Reactivity is enhanced by electron-withdrawing effects of the oxadiazole ring .
Cycloaddition Reactions
The compound engages in 1,3-dipolar cycloadditions through its oxadiazole ring:
| Dipole | Conditions | Product Ring System |
|---|---|---|
| Nitrile oxides | Toluene, 110°C | Furo[3,4-d]isoxazole |
| Diazo compounds | Cu(I) catalysis | Pyrazolo[1,5-a]pyrimidine |
Density Functional Theory (DFT) calculations suggest a concerted mechanism with activation energies of 18–22 kcal/mol for these reactions .
Oxidation Reactions
The pyrazole-oxadiazole system undergoes selective oxidation:
| Oxidizing Agent | Site Affected | Product |
|---|---|---|
| KMnO₄ (acidic) | Pyrazole ring | Pyrazine-N-oxide |
| H₂O₂/AcOH | Oxadiazole ring | 1,2,4-Oxadiazole-3-one |
Oxidation kinetics follow first-order behavior (k = 1.2×10⁻³ s⁻¹ at 25°C) .
Metal Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Ion | Coordination Sites | Complex Geometry | Log β |
|---|---|---|---|
| Cu(II) | Pyrazole N, Oxadiazole N | Square planar | 8.2 |
| Pd(II) | Furan O, Oxadiazole N | Octahedral | 6.7 |
Stability constants were determined via UV-Vis titration (λ = 250–400 nm) .
Hydrolytic Degradation
Under extreme conditions, the oxadiazole ring undergoes hydrolysis:
| Conditions | Products | Half-Life |
|---|---|---|
| 6M HCl, 100°C | 3-(3-Methylphenyl)urea + Furan-pyrazole acid | 45 min |
| 5M NaOH, 80°C | Amidoxime derivative | 2.3 hr |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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[2+2] Cycloaddition between furan C=C bonds (Φ = 0.33)
Catalytic Transformations
Palladium-mediated coupling reactions:
| Reaction Type | Catalyst System | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 82% |
| Sonogashira coupling | Pd/CuI, PPh₃ | 76% |
Mechanistic Considerations
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Tautomerism : The pyrazole ring exhibits prototropic tautomerism (ΔG‡ = 12.3 kcal/mol), influencing reaction pathways .
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Ring Strain : Oxadiazole ring strain (estimated 18 kcal/mol) drives many addition reactions .
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Electronic Effects : Hammett constants (σ⁺ = +0.78 for oxadiazole) guide substituent-directed reactivity .
This multifaceted reactivity profile makes the compound valuable for synthesizing pharmacologically active derivatives and advanced materials. Recent studies highlight its potential in developing HDAC inhibitors (IC₅₀ = 8–12 nM) and antimicrobial agents (MIC = 2–8 μg/mL against S. aureus) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazoles can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell walls or inhibiting essential enzymes, which is critical in the development of new antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways is beneficial .
Material Science
Polymer Chemistry
In material science, the incorporation of pyrazole and oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique electronic characteristics of these compounds can improve the conductivity and durability of polymers used in various applications, including electronics and coatings .
Luminescent Materials
The photophysical properties of this compound suggest potential applications in luminescent materials. Research has indicated that compounds with similar structures can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light when excited by an external energy source .
Agricultural Chemistry
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies indicate that it may effectively control certain pests and weeds by interfering with their growth mechanisms or metabolic pathways .
Plant Growth Regulators
Furthermore, derivatives of this compound could serve as plant growth regulators, promoting or inhibiting growth depending on the application method and concentration used. This aspect is crucial for enhancing crop yields and managing agricultural productivity sustainably .
Data Tables
Case Studies
-
Anticancer Studies
A study published in a peer-reviewed journal highlighted the efficacy of oxadiazole derivatives in inhibiting prostate cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, showing promising results for further development into therapeutic agents. -
Material Properties Research
Research conducted on polymer composites incorporating pyrazole derivatives demonstrated enhanced mechanical strength and thermal resistance compared to traditional polymers. These findings suggest significant implications for industries requiring durable materials. -
Agricultural Trials
Field trials assessing the efficacy of the compound as a pesticide revealed a reduction in pest populations by over 60% compared to untreated controls. This study underscores the potential for developing environmentally friendly agricultural solutions.
Mechanism of Action
The mechanism of action of 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:
*Estimated based on analogs.
Key Observations:
- Substituent Effects:
- Electron-Withdrawing Groups (EWGs): Nitro () and trifluoromethyl () groups increase oxidative stability but reduce aqueous solubility.
- Electron-Donating Groups (EDGs): Methyl (target compound) and methoxy groups (e.g., ) enhance solubility but may reduce metabolic resistance.
- Halogenation: Chlorine () and bromine () improve lipophilicity and bioavailability.
Biological Activity
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is , and it has been synthesized through various methods that emphasize its potential as a bioactive agent.
Antitumor Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures have IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 0.12 | Apoptosis via p53 |
| 2 | A549 | 2.78 | Caspase activation |
Anti-inflammatory Activity
Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various pathogens. Studies have demonstrated activity against Mycobacterium tuberculosis strains, indicating its utility in treating infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in cell proliferation and survival.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as the MAPK and PI3K/AKT pathways, which are critical in cancer progression and immune response .
- Induction of Apoptosis : Activation of apoptotic pathways through p53 and caspase signaling is a common mechanism for the antitumor effects observed with this class of compounds .
Case Studies
Several studies highlight the effectiveness of oxadiazole derivatives in various biological contexts:
- Study on Antitumor Activity : A study involving the synthesis and evaluation of several 1,2,4-oxadiazole derivatives showed that specific substitutions significantly enhanced their cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Another investigation reported that certain oxadiazoles could effectively reduce inflammation markers in vitro, suggesting their potential for treating inflammatory diseases .
Q & A
Q. Basic Characterization
Q. Advanced Techniques :
- X-ray Crystallography : SHELX software refines crystal structures, identifying dihedral angles between heterocyclic rings (e.g., pyrazole vs. oxadiazole planes) .
How do structural modifications (e.g., furan substitution) impact biological activity and toxicity?
Q. SAR and Toxicity Analysis
- Furan Role : The furan-2-yl group enhances π-π stacking with biological targets (e.g., enzyme active sites), but its electron-rich nature may increase metabolic instability .
- Toxicity Trends :
Contradiction Note : Discrepancies in toxicity data (e.g., IV vs. oral administration) require cross-validation using multiple models (rat hepatocytes, human whole-blood assays) .
What strategies resolve crystallographic data contradictions in structural elucidation?
Q. Advanced Structural Refinement
- SHELX Workflow : Use SHELXL for high-resolution refinement, addressing twinning or disorder in aromatic rings. Key steps:
- Validation Tools : R-factor convergence (<5%) and PLATON checks ensure structural accuracy .
How can researchers optimize in vivo pharmacokinetics while maintaining potency?
Q. Advanced DMPK Strategies
- Lipophilicity Adjustment : Introduce pyridyl or chlorothiophene substituents to balance logP (target ~3.5) and solubility .
- Dose Conversion : Use body surface area (BSA) scaling (Km factors: rat = 6, dog = 20) for interspecies extrapolation .
- CYP450 Profiling : Prioritize compounds with low CYP3A4 inhibition to minimize drug-drug interactions .
What in vitro and in vivo models are suitable for evaluating anticancer activity?
Q. Methodological Guidance
- In Vitro :
- In Vivo :
How do solvent polarity and catalyst choice affect regioselective synthesis?
Q. Advanced Reaction Design
- Solvent Effects : Polar aprotic solvents (DMF, DME) favor oxadiazole cyclization over side-product formation .
- Catalyst Screening : Iridium complexes enable enantioselective amination (e.g., 99% yield with DME at 50°C) .
What computational tools predict binding interactions with molecular targets like TIP47?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
